molecular formula C21H19FN2O3 B2717426 N-(4-ethoxyphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1005300-24-2

N-(4-ethoxyphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Numéro de catalogue: B2717426
Numéro CAS: 1005300-24-2
Poids moléculaire: 366.392
Clé InChI: NGLLDTULHAPIEN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-ethoxyphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, also known as EFNB, is a chemical compound that has been widely studied for its potential therapeutic applications. EFNB belongs to the class of dihydropyridine derivatives, which have been extensively investigated due to their diverse biological activities.

Applications De Recherche Scientifique

Met Kinase Inhibition

The compound is a potent and selective inhibitor of the Met kinase superfamily, as demonstrated by G. M. Schroeder et al. (2009) in their study. They found that analogs of this compound showed complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration. This compound, due to its in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles, was advanced into phase I clinical trials (Schroeder et al., 2009).

Role in HIV Integrase Inhibition

Studies have also explored the role of similar compounds in inhibiting HIV integrase. For instance, E. Monteagudo et al. (2007) conducted extensive research using 19F-nuclear magnetic resonance (NMR) in a drug-discovery program, which helped in the selection of candidates for further development in HIV treatment. These studies involved the examination of early lead compounds and potent inhibitors in this series that are currently in phase III clinical trials (Monteagudo et al., 2007).

Imaging Probes for Brain Disorders

V. Kepe et al. (2006) utilized a derivative of this compound as a selective serotonin 1A (5-HT1A) molecular imaging probe. This was used in conjunction with positron emission tomography (PET) for quantification of 5-HT1A receptor densities in the living brains of Alzheimer's disease patients. The study found significant decreases in 5-HT1A receptor densities in both hippocampi and raphe nuclei of Alzheimer's patients (Kepe et al., 2006).

Role in Orexin-1 Receptor Mechanisms

A study by L. Piccoli et al. (2012) explored the effects of a compound similar to N-(4-ethoxyphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide in modulating feeding, arousal, stress, and drug abuse. The study evaluated the role of Orexin-1 receptor (OX1R) mechanisms in compulsive food consumption and suggested that selective antagonism at OX1R could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Applications in Chemistry and Material Science

In the field of chemistry and material science, derivatives of this compound have been synthesized and characterized. For example, S. Hsiao et al. (1999) synthesized a new bis(ether-carboxylic acid) and developed a series of aromatic polyamides containing ether and bulky fluorenylidene groups, showcasing their potential in creating new materials with specific properties (Hsiao et al., 1999).

Propriétés

IUPAC Name

N-(4-ethoxyphenyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O3/c1-2-27-18-11-9-17(10-12-18)23-20(25)19-4-3-13-24(21(19)26)14-15-5-7-16(22)8-6-15/h3-13H,2,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLLDTULHAPIEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.